molecular formula C17H19F2N5O2 B6903005 N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6903005
M. Wt: 363.4 g/mol
InChI Key: JORFCIWOSWNDKE-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2/c1-3-6-25-12-5-4-11(14(7-12)26-17(18)19)8-20-15-13-9-23-24(2)16(13)22-10-21-15/h4-5,7,9-10,17H,3,6,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORFCIWOSWNDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives under controlled conditions.

    Introduction of the difluoromethoxy group: This step may involve the use of difluoromethylating agents in the presence of a base to ensure the selective introduction of the difluoromethoxy group.

    Attachment of the propoxyphenyl group: This can be done through nucleophilic substitution reactions, where the propoxyphenyl moiety is introduced using suitable halide derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This often involves:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts and solvents: Selection of appropriate catalysts and solvents to enhance reaction rates and selectivity.

    Purification techniques: Use of crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactivity.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The difluoromethoxy and propoxyphenyl groups enhance its binding affinity and specificity, making it a potent agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Difluoromethoxy-substituted compounds: Known for their enhanced chemical stability and bioactivity.

    Propoxyphenyl-substituted compounds: Often used in the development of pharmaceuticals and agrochemicals.

Uniqueness

N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer enhanced biological activity and chemical stability. This makes it a valuable compound for research and industrial applications.

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